molecular formula C18H13Cl2N5S B2410574 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine CAS No. 321385-78-8

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine

Cat. No.: B2410574
CAS No.: 321385-78-8
M. Wt: 402.3
InChI Key: ABYLANXKCTVCEE-UHFFFAOYSA-N
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Description

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a dichlorobenzyl group, a pyridazinyl ring, a thienyl ring, and a pyrazol-5-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the dichlorobenzyl intermediate, followed by the formation of the pyridazinyl ring through cyclization reactions. The thienyl group is then introduced via cross-coupling reactions, and finally, the pyrazol-5-amine core is constructed through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Shares the dichlorobenzyl group but lacks the pyridazinyl, thienyl, and pyrazol-5-amine components.

    3,5-Dimethyl-1H-pyrazol-4-amine: Contains the pyrazol-5-amine core but differs in the substituents on the pyrazole ring.

    2,4-Dichlorobenzyl chloride: Similar in containing the dichlorobenzyl group but lacks the additional rings and amine group.

Uniqueness

1-[6-(2,4-dichlorobenzyl)-3-pyridazinyl]-4-(2-thienyl)-1H-pyrazol-5-amine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and potentially exhibit diverse biological activities.

Properties

IUPAC Name

2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]-4-thiophen-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5S/c19-12-4-3-11(15(20)9-12)8-13-5-6-17(24-23-13)25-18(21)14(10-22-25)16-2-1-7-26-16/h1-7,9-10H,8,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYLANXKCTVCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N(N=C2)C3=NN=C(C=C3)CC4=C(C=C(C=C4)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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